Ceralifimod
Overview
Description
Ceralifimod is an orally active, selective modulator of sphingosine 1-phosphate receptors 1 and 5 (S1PR1 and S1PR5). It was developed by Ono Pharmaceuticals and Merck for the treatment of relapsing-remitting multiple sclerosis (RRMS). This compound has shown promising results in clinical trials, particularly in reducing the number of gadolinium-enhancing lesions in patients with RRMS .
Mechanism of Action
Target of Action
Ceralifimod, also known as ONO-4641, is a potent and selective agonist for sphingosine 1-phosphate receptors 1 and 5 (S1PR1 and S1PR5) . These receptors are part of the sphingosine 1-phosphate (S1P) receptor family, which plays a crucial role in regulating diverse physiological and pathological cellular responses involved in immune, cardiovascular, and neurological functions .
Mode of Action
This compound interacts with its targets, S1PR1 and S1PR5, by binding to these receptors with high affinity . This interaction triggers a cascade of downstream effects that modulate the role of these receptors in immune cell trafficking. Specifically, it leads to the sequestration of autoreactive lymphocytes in the lymphoid organs, reducing their recirculation and subsequent infiltration into the central nervous system .
Biochemical Pathways
It is known that s1p receptors, including s1pr1 and s1pr5, are involved in various signaling pathways such as akt, rac, rho, erk, and pkc . By acting on these receptors, this compound may influence these pathways and their downstream effects.
Result of Action
The primary result of this compound’s action is the modulation of immune cell trafficking. By binding to S1PR1 and S1PR5, this compound causes the sequestration of autoreactive lymphocytes in the lymphoid organs. This reduces their recirculation and subsequent infiltration into the central nervous system, which is particularly beneficial in conditions like multiple sclerosis .
Biochemical Analysis
Biochemical Properties
Ceralifimod plays a crucial role in biochemical reactions by interacting with S1P receptors . It is selective for S1P1 and S1P5 over S1P2-4 . These interactions are essential for its function and efficacy.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, contributing to its therapeutic potential .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with S1P receptors, leading to changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may exhibit threshold effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of ceralifimod involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a naphthalene derivative, which is then subjected to various chemical transformations, including methylation, methoxylation, and azetidine formation.
Chemical Reactions Analysis
Ceralifimod undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the methoxy or propyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: The compound can be reduced at the azetidine ring, leading to the formation of secondary amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens
Scientific Research Applications
Ceralifimod has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of sphingosine 1-phosphate receptor modulators.
Biology: this compound is used to investigate the role of S1PR1 and S1PR5 in immune cell trafficking and signaling pathways.
Medicine: The primary application of this compound is in the treatment of RRMS, where it helps reduce the frequency of relapses and the progression of disability.
Industry: This compound is used in the pharmaceutical industry for the development of new therapies targeting sphingosine 1-phosphate receptors
Comparison with Similar Compounds
Ceralifimod is similar to other sphingosine 1-phosphate receptor modulators, such as:
Fingolimod: The first S1PR modulator approved for RRMS. It has a broader receptor activity profile, affecting S1PR1, S1PR3, S1PR4, and S1PR5.
Siponimod: A selective S1PR1 and S1PR5 modulator with a shorter half-life and improved safety profile compared to fingolimod.
Ozanimod: Another selective S1PR1 and S1PR5 modulator with a favorable safety profile and efficacy in treating RRMS. This compound is unique in its high selectivity for S1PR1 and S1PR5, which helps minimize off-target effects and improve its safety profile
Properties
IUPAC Name |
1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQIPUKAXBMBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891859-12-4 | |
Record name | Ceralifimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891859124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceralifimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CERALIFIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2O8A84A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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